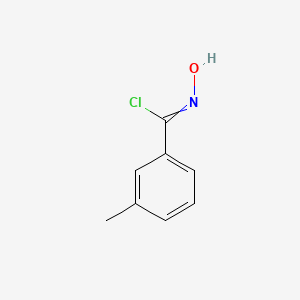
6-Bromo-N,5-dimethoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.10 g/mol . This compound is known for its unique structure, which includes a bromine atom and two methoxy groups attached to a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide typically involves the bromination of N,5-dimethoxy-N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the picolinamide ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,5-dimethoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .
Scientific Research Applications
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Similar structure but with different positions of the methoxy groups.
6-Bromo-N-methylpicolinamide: Lacks the methoxy groups, leading to different chemical properties and reactivity
Uniqueness
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Properties
Molecular Formula |
C9H11BrN2O3 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
6-bromo-N,5-dimethoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-5-7(14-2)8(10)11-6/h4-5H,1-3H3 |
InChI Key |
URQDSJADXDTJNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC(=C(C=C1)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)
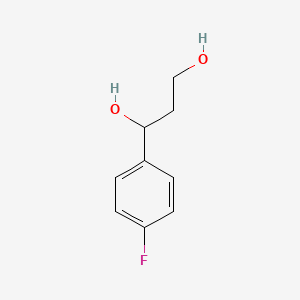
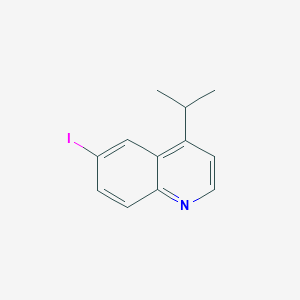
![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)

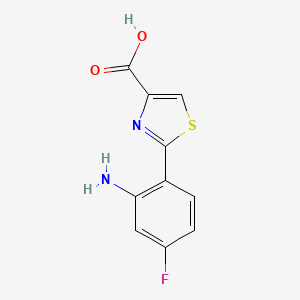
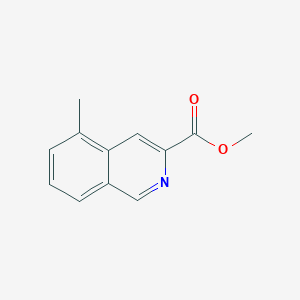
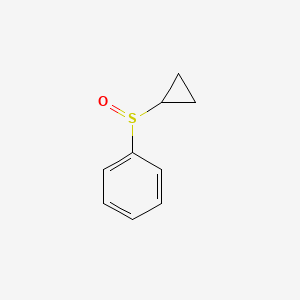
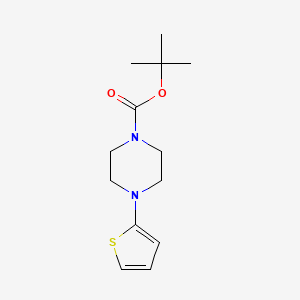
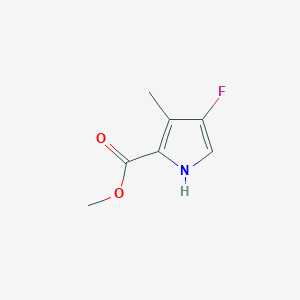
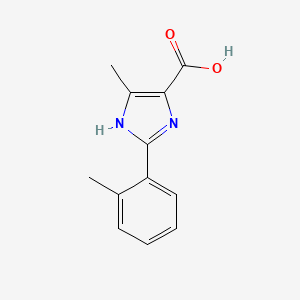
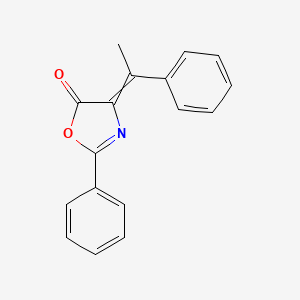
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
